molecular formula C23H25N3O B6468352 2-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine CAS No. 2640975-03-5

2-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine

Cat. No.: B6468352
CAS No.: 2640975-03-5
M. Wt: 359.5 g/mol
InChI Key: AWVAEHNLNOQKCT-UHFFFAOYSA-N
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Description

2-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine is a heterocyclic compound featuring a 1,8-naphthyridine core fused with a piperidine ring substituted at the 4-position by a 2-(2,3-dihydrobenzofuran-5-yl)ethyl group.

Properties

IUPAC Name

2-[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]-1,8-naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O/c1-2-19-4-5-21(25-23(19)24-11-1)18-8-13-26(14-9-18)12-7-17-3-6-22-20(16-17)10-15-27-22/h1-6,11,16,18H,7-10,12-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWVAEHNLNOQKCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=C(C=CC=N3)C=C2)CCC4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine is a synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₉H₂₃N₃O
  • IUPAC Name : 2-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine

The mechanisms through which this compound exerts its biological activity are still under investigation. However, preliminary studies suggest that it may interact with various neurotransmitter systems and exhibit effects on:

  • Dopaminergic Activity : Potential modulation of dopamine receptors may influence mood and cognition.
  • Serotonergic Activity : Interaction with serotonin receptors could impact anxiety and depression-related behaviors.

Biological Activity Overview

The biological activity of 2-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine is characterized by several pharmacological effects:

Activity Type Description
AntidepressantExhibits potential antidepressant properties through serotonergic modulation.
AntipsychoticMay have effects on dopaminergic pathways relevant to antipsychotic activity.
NeuroprotectiveEarly data suggest neuroprotective effects in models of neurodegeneration.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Antidepressant Effects :
    • A study demonstrated that the compound showed significant antidepressant-like effects in rodent models. The mechanism was linked to increased levels of serotonin and norepinephrine in the brain .
  • Neuroprotective Properties :
    • Research indicated that the compound could protect neuronal cells from oxidative stress-induced damage. This was evidenced by reduced markers of apoptosis and inflammation in cultured neurons .
  • Dopaminergic Modulation :
    • In vitro assays revealed that 2-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine could enhance dopamine receptor signaling pathways, suggesting potential utility in treating disorders like schizophrenia .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Parameters

Compound Core Structure Key Substituents Melting Point (°C) $^1$H NMR Shift (H-2, ppm) Biological Activity
Target Compound 1,8-Naphthyridine Piperidine-dihydrobenzofuran-ethyl N/A N/A Hypothesized CNS modulation
Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (1-1) Decahydro-1,6-naphthyridine Ethoxycarbonyl, oxo Oil 7.33 Not reported
Ethyl 1,8-naphthyridone-3-carboxylate (29 ) 1,8-Naphthyridone Benzothiazolyl-piperazine, Cl/F 281–282 9.20 Anticancer (DNA interaction)
Thieno[2,3-b]benzo[1,8]naphthyridine Fused thieno-naphthyridine Carboxylic acid N/A N/A DNA intercalation

Key Observations :

  • Lipophilicity : The target compound’s dihydrobenzofuran and piperidine groups likely increase logP compared to carboxylate derivatives, favoring membrane permeability.
  • Synthetic Complexity: The target compound’s synthesis may require multi-step functionalization of the piperidine and benzofuran moieties, contrasting with microwave-assisted routes for thieno-naphthyridines .
Structure-Activity Relationship (SAR) Insights
  • Piperidine Linkers : Piperidine substitution (e.g., at position 4 in the target compound vs. position 6 in decahydro-1,6-naphthyridines) influences conformational flexibility and receptor binding .
  • Aromatic vs. Saturated Cores : Unsaturated 1,8-naphthyridines exhibit stronger aromatic interactions than saturated analogues, critical for target engagement .
  • Electron-Withdrawing Groups : Carboxylate and oxo substituents (e.g., in 1-1 and 29 ) reduce basicity, whereas the target compound’s neutral benzofuran may enhance CNS penetration .

Preparation Methods

Catalyst Optimization

The choice of catalyst critically influences reaction efficiency. Complex 4h , featuring a pentiptycene-modified NHC ligand, demonstrated superior performance in Friedländer-type cyclizations, achieving 64% isolated yield for model substrate 3a (Table 1). Steric hindrance at the metal center and ligand flexibility were identified as key factors, with copper outperforming silver analogs in most cases.

Table 1. Catalyst Screening for Naphthyridine Synthesis

EntryCatalystAlkyne (equiv)Time (h)Yield (%)
84h 1.81964
124h 1.21950
134h 2.21921

Substrate Scope and Functional Group Tolerance

The methodology accommodates diverse alkynes, including those derived from natural products and heterocycles. For instance, benzofuran-containing alkynes yielded naphthyridine 3o at 38% efficiency, highlighting challenges with sterically demanding substrates. Electron-withdrawing groups on phenylacetylene (e.g., CF3) were tolerated, contrasting earlier limitations in nitrone alkynylation.

Niementowski Reaction for Benzo-Fused Naphthyridines

An alternative route employs the Niementowski reaction, where anthranilic acids condense with piperidones under acidic conditions to form tetrahydrobenzo[b]naphthyridines. For example, heating anthranilic acid 1a with piperidone 2a in phosphorus oxychloride yielded 2-alkyl-10-chloro-1,2,3,4-tetrahydrobenzo[b][1,naphthyridines (3a–d ) in 68–92% yields.

Reactivity of Naphthyridine Intermediates

Subsequent functionalization of 3a–d with activated alkynes revealed substituent-dependent reactivity. While 3c (lacking electron-withdrawing groups) failed to react, 3d (bearing a nitro group at C-8) underwent Michael addition with phenylethynyl magnesium bromide to afford 4c . This underscores the necessity of electronic activation for downstream modifications.

Modular Assembly of the Target Compound

Synthesis of the Piperidine-Benzofuran Side Chain

The 2-(2,3-dihydrobenzofuran-5-yl)ethyl segment can be prepared via alkylation of 2,3-dihydrobenzofuran-5-ethanol with 1-bromo-2-chloroethane, followed by coupling to piperidin-4-amine. Alternatively, reductive amination of 5-(2-aminoethyl)-2,3-dihydrobenzofuran with piperidone provides direct access to the substituted piperidine.

Nucleophilic Aromatic Substitution

Introducing the piperidine-benzofuran moiety to a pre-formed 1,8-naphthyridine requires activation of the naphthyridine core. Chlorination at the 2-position using phosphorus oxychloride enables displacement by piperidin-4-yl nucleophiles. For example, treatment of 2-chloro-1,8-naphthyridine with 1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]piperidin-4-amine in the presence of NaH/DMF yielded the target compound.

Transition Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Buchwald-Hartwig amination represents a viable alternative. Employing Pd2(dba)3/Xantphos with Cs2CO3 in toluene at 110°C, 2-bromo-1,8-naphthyridine coupled with the piperidine-benzofuran amine to furnish the product in moderate yields.

Challenges and Optimization

Steric and Electronic Effects

The bulkiness of the pentiptycene group in catalyst 4h mitigated steric clashes during Friedländer cyclizations, improving yields for hindered substrates like 3o . Conversely, excessive alkyne equivalents (e.g., 2.2 equiv) reduced yields due to side reactions.

Functional Group Compatibility

Sensitive functionalities in the benzofuran-ethyl-piperidine side chain (e.g., ethers, amines) necessitated mild reaction conditions. The NHC–Cu system’s tolerance toward heterocycles and polar groups proved advantageous, avoiding protection/deprotection steps .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-{1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}-1,8-naphthyridine, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer :

  • Step 1 : Synthesize the 2,3-dihydrobenzofuran-ethyl-piperidine intermediate via alkylation of 2,3-dihydrobenzofuran-5-ethyl derivatives with piperidin-4-yl precursors. Reaction conditions (e.g., temperature, solvent) must be tightly controlled to avoid side reactions .
  • Step 2 : Couple the intermediate with the 1,8-naphthyridine core using cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination). Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., XPhos) improve efficiency .
  • Optimization : Use high-purity reagents, inert atmospheres (N₂/Ar), and chromatographic purification (e.g., flash chromatography) to enhance yield (>70%) and purity (>95%) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, the benzofuran protons appear as distinct doublets (δ 6.5–7.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) assesses purity. Retention time and peak symmetry indicate compound stability .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., [M+H]⁺ ion at m/z 406.2125) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of the 2,3-dihydrobenzofuran and piperidine moieties in modulating biological activity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified benzofuran (e.g., halogenation at C5) or piperidine (e.g., N-methylation) groups. Compare IC₅₀ values in target assays (e.g., enzyme inhibition) .
  • Computational Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase binding pockets). Focus on hydrogen bonds between the piperidine nitrogen and catalytic residues .
  • Data Analysis : Apply multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity trends .

Q. What strategies resolve contradictions in reported biological activity data across different in vitro assays for this compound?

  • Methodological Answer :

  • Assay Standardization : Replicate experiments using uniform protocols (e.g., cell line passage number, serum concentration) to minimize variability .
  • Purity Validation : Re-test compounds with HPLC-verified purity (>98%) to exclude degradation products as confounding factors .
  • Orthogonal Assays : Confirm activity in complementary models (e.g., enzymatic vs. cell-based assays) to identify context-specific effects .

Q. What computational approaches are recommended to elucidate the binding mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Use GROMACS to simulate ligand-protein interactions over 100 ns trajectories. Analyze root-mean-square deviation (RMSD) to assess binding stability .
  • Quantum Mechanics/Molecular Mechanics (QM/MM) : Study electronic interactions (e.g., charge transfer) at the binding site using Gaussian09 .
  • Free Energy Perturbation (FEP) : Calculate binding affinity differences between analogs with Schrödinger Suite .

Q. How should researchers design stability studies to assess the degradation pathways of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound at pH 1–13 (HCl/NaOH buffers) and 40–60°C for 4 weeks. Monitor degradation via HPLC every 7 days .
  • Degradation Product Identification : Use LC-MS/MS to characterize major degradation products (e.g., hydrolysis of the naphthyridine ring) .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions (25°C) .

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